Pefloxacin

Übersicht

Beschreibung

Pefloxacin ist ein synthetisches Breitspektrum-Antibiotikum aus der Gruppe der Fluorchinolone. Es ist wirksam gegen eine breite Palette von gramnegativen und grampositiven Bakterien. This compound wird hauptsächlich zur Behandlung von bakteriellen Infektionen im Magen-Darm-Trakt, im Urogenitaltrakt und bei unkomplizierter Gonokokken-Urethritis bei Männern eingesetzt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound wird durch einen mehrstufigen chemischen Prozess synthetisiert. Die Synthese umfasst in der Regel folgende Schritte:

Bildung des Chinolon-Kerns: Dies beinhaltet die Cyclisierung eines geeigneten Vorläufers zur Bildung des Chinolon-Ringsystems.

Einführung des Fluoratoms: Das Fluoratom wird durch eine Fluorierungsreaktion in den Chinolon-Kern eingeführt.

Anlagerung des Piperazinrings: Der Piperazinring wird durch eine nukleophile Substitutionsreaktion an den Chinolon-Kern gebunden.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound erfolgt durch großtechnische chemische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst in der Regel:

Rohstoffaufbereitung: Hochreine Rohstoffe werden hergestellt und gereinigt.

Reaktionsoptimierung: Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittel werden optimiert, um die Ausbeute zu maximieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pefloxacin is synthesized through a multi-step chemical process. The synthesis typically involves the following steps:

Formation of the quinolone core: This involves the cyclization of a suitable precursor to form the quinolone ring system.

Introduction of the fluorine atom: The fluorine atom is introduced into the quinolone core through a fluorination reaction.

Attachment of the piperazine ring: The piperazine ring is attached to the quinolone core through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Raw material preparation: High-purity raw materials are prepared and purified.

Reaction optimization: Reaction conditions such as temperature, pressure, and solvent are optimized to maximize yield.

Purification: The final product is purified using techniques such as crystallization and chromatography to achieve the desired purity.

Analyse Chemischer Reaktionen

Reaktionstypen

Pefloxacin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Abbauprodukte zu bilden.

Reduktion: Reduktionsreaktionen können den Chinolon-Kern modifizieren.

Substitution: Nukleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Nukleophile Reagenzien wie Amine und Thiole werden unter basischen Bedingungen verwendet.

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte umfassen verschiedene Derivate von this compound mit modifizierten antibakteriellen Eigenschaften .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Pefloxacin exhibits strong in vitro activity against several pathogens, including:

- Gram-negative organisms: Effective against Escherichia coli, Pseudomonas aeruginosa, and various Salmonella species.

- Gram-positive organisms: Demonstrates efficacy against Staphylococcus aureus, including methicillin-resistant strains.

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MICs of this compound against key bacterial strains:

| Bacterial Strain | MIC (mg/L) |

|---|---|

| Escherichia coli | 0.25 - 1 |

| Pseudomonas aeruginosa | 0.25 - 4 |

| Staphylococcus aureus | 0.12 - 0.5 |

| Klebsiella pneumoniae | 1 |

These values indicate that this compound is at least as effective as third-generation cephalosporins against Enterobacteriaceae and superior to many other antibiotics in treating infections caused by resistant strains .

Clinical Applications

This compound has been utilized in treating various infections, particularly in hospitalized and immunocompromised patients. Its applications include:

- Respiratory tract infections

- Urinary tract infections

- Soft tissue infections

- Bone and joint infections

- Septicemia

Case Studies

- Soft Tissue Infections : A study comparing this compound with ceftazidime in patients with soft tissue infections showed similar clinical outcomes, with this compound being administered orally in many cases, demonstrating its potential for outpatient treatment .

- Urinary Tract Infections : In uncomplicated urinary tract infections, this compound demonstrated comparable efficacy to co-trimoxazole, providing an alternative for patients with resistance to standard treatments .

- Severe Infections : this compound has been noted for its effectiveness in treating nosocomial infections, including those caused by multidrug-resistant organisms, making it a valuable option in critical care settings .

Pharmacokinetics

This compound is characterized by:

- High bioavailability : Following oral administration, it shows significant absorption and tissue penetration.

- Long half-life : Allows for once-daily dosing, enhancing patient compliance.

- Tissue distribution : Effective concentrations are achieved in various body fluids, which is crucial for treating systemic infections.

Pharmacokinetic Profile

The pharmacokinetic parameters of this compound include:

| Parameter | Value |

|---|---|

| Bioavailability | High (up to 90%) |

| Half-life | Approximately 10 hours |

| Peak plasma concentration | Achieved within 1-2 hours post-administration |

These properties contribute to its efficacy in treating serious infections while minimizing the frequency of dosing .

Resistance Patterns

Despite its effectiveness, resistance to this compound has been documented, particularly among certain strains of Pseudomonas aeruginosa and Salmonella. Monitoring resistance patterns is essential for optimizing treatment regimens and ensuring the continued efficacy of this antibiotic.

Wirkmechanismus

Pefloxacin übt seine antibakterielle Wirkung aus, indem es die Aktivität der bakteriellen Enzyme DNA-Gyrase und Topoisomerase IV hemmt. Diese Enzyme sind essenziell für die Transkription und Replikation bakterieller DNA. Durch die Hemmung dieser Enzyme verhindert this compound die bakterielle Zellteilung und führt zum Zelltod .

Vergleich Mit ähnlichen Verbindungen

Pefloxacin ähnelt anderen Fluorchinolonen wie Ciprofloxacin, Levofloxacin und Norfloxacin. Es besitzt jedoch einzigartige Eigenschaften, die es von anderen unterscheiden:

Wirkungsspektrum: this compound hat ein breites Wirkungsspektrum gegen sowohl grampositive als auch gramnegative Bakterien.

Pharmakokinetik: this compound hat im Vergleich zu einigen anderen Fluorchinolonen eine längere Halbwertszeit, was weniger häufige Dosierungen ermöglicht.

Nebenwirkungen: This compound hat im Vergleich zu anderen Fluorchinolonen ein anderes Nebenwirkungsprofil mit einem höheren Risiko für Sehnenscheidenentzündung und Sehnenruptur

Liste ähnlicher Verbindungen

- Ciprofloxacin

- Levofloxacin

- Norfloxacin

- Ofloxacin

- Moxifloxacin

Biologische Aktivität

Pefloxacin is a broad-spectrum fluoroquinolone antibiotic known for its efficacy against various Gram-negative and Gram-positive bacteria. This article explores its biological activity, pharmacokinetics, clinical applications, and resistance patterns based on diverse research findings.

This compound exerts its antibacterial effects primarily through the inhibition of bacterial enzymes DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription, leading to bacterial cell death. The specific mechanisms include:

- DNA Gyrase Inhibition : This is the primary target in Gram-negative bacteria.

- Topoisomerase IV Inhibition : This enzyme is preferentially targeted in Gram-positive organisms, resulting in strand breakage and supercoiling of the bacterial chromosome .

2. Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties:

- Absorption : Well absorbed orally with high bioavailability.

- Distribution : Extensively distributed in body tissues, achieving high concentrations.

- Metabolism : Approximately 85-90% metabolized in the liver, with major metabolites including N-demethyl this compound (norfloxacin) .

- Half-life : Approximately 8.6 hours, allowing for convenient dosing schedules .

3. Antibacterial Spectrum

This compound shows significant activity against a variety of pathogens:

- Gram-negative Bacteria : Effective against Escherichia coli, Pseudomonas aeruginosa, Neisseria gonorrhoeae, and multi-drug resistant strains.

- Gram-positive Bacteria : Active against Staphylococcus aureus and Streptococcus pneumoniae .

Table 1: Antibacterial Activity of this compound

| Pathogen | Activity |

|---|---|

| Escherichia coli | Sensitive |

| Pseudomonas aeruginosa | Sensitive (with resistance observed) |

| Staphylococcus aureus | Sensitive |

| Salmonella spp. | Sensitive |

| Neisseria gonorrhoeae | Sensitive |

4. Clinical Applications

This compound has been utilized in various clinical settings:

- Soft Tissue Infections : A study comparing this compound to ceftazidime showed similar clinical outcomes in treating soft tissue infections caused by Gram-negative organisms .

- Septicaemia Treatment : Retrospective analyses indicate its effectiveness in treating septicaemia, often used alone or in combination with other antibiotics .

- Prophylaxis in Neutropenic Patients : this compound has been assessed as a prophylactic agent in neutropenic patients undergoing chemotherapy, showing comparable efficacy to other fluoroquinolones but with a higher rate of resistance development .

5. Resistance Patterns

Resistance to this compound has been documented, particularly among Gram-negative bacteria:

- Studies indicate that 18% of patients treated with this compound developed resistance to Pseudomonas aeruginosa .

- Resistance rates vary, with significant concerns regarding the emergence of resistant strains during treatment .

Case Study 1: Efficacy in Neutropenic Patients

A randomized study involving neutropenic patients demonstrated that this compound was effective in preventing bacterial infections but highlighted a notable incidence of resistance among treated individuals. The results indicated a need for careful monitoring of resistance patterns when using this compound as prophylaxis .

Case Study 2: Treatment of Septicaemia

In a cohort of 60 patients treated for septicaemia with this compound, outcomes were promising, with many patients showing significant improvement. However, the study also noted instances of treatment failure linked to resistant strains .

Eigenschaften

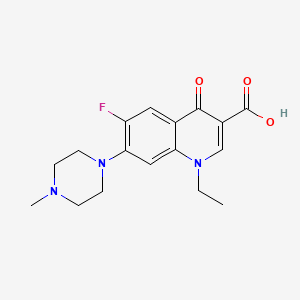

IUPAC Name |

1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O3/c1-3-20-10-12(17(23)24)16(22)11-8-13(18)15(9-14(11)20)21-6-4-19(2)5-7-21/h8-10H,3-7H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFYDNQZQSQIAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

70458-95-6 (mesylate) | |

| Record name | Pefloxacin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070458923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3048493 | |

| Record name | Pefloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pefloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.23e+00 g/L | |

| Record name | Pefloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00487 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pefloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The bactericidal action of pefloxacin results from interference with the activity of the bacterial enzymes DNA gyrase and topoisomerase IV, which are needed for the transcription and replication of bacterial DNA. DNA gyrase appears to be the primary quinolone target for gram-negative bacteria. Topoisomerase IV appears to be the preferential target in gram-positive organisms. Interference with these two topoisomerases results in strand breakage of the bacterial chromosome, supercoiling, and resealing. As a result DNA replication and transcription is inhibited. | |

| Record name | Pefloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00487 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

70458-92-3 | |

| Record name | Pefloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70458-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pefloxacin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070458923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pefloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00487 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pefloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pefloxacine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PEFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H52Z9F2Q5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pefloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

271 °C | |

| Record name | Pefloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00487 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pefloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.